5-Bromo-3-chloromethyl-2-fluoropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-(chloromethyl)-2-fluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-5-1-4(2-8)6(9)10-3-5/h1,3H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBBUNAIOJHELV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CCl)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 3 Chloromethyl 2 Fluoropyridine and Congeners
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. advancechemjournal.com For 5-Bromo-3-chloromethyl-2-fluoropyridine, several key disconnections can be envisioned, guiding the forward synthesis.
A primary strategy involves the late-stage introduction of the substituents onto a pyridine (B92270) ring. The principal disconnections are the carbon-halogen and carbon-carbon bonds corresponding to each substituent:
C-Br bond: This suggests a regioselective bromination of a 3-chloromethyl-2-fluoropyridine precursor.
C-Cl (chloromethyl) bond: This disconnection points towards the introduction of the chloromethyl group, possibly via electrophilic aromatic substitution or through functionalization of a methyl or hydroxymethyl group at the C-3 position.
C-F bond: This bond can be formed via nucleophilic aromatic substitution (SNAr) on a corresponding 2-chloropyridine (B119429) or through electrophilic fluorination.
An alternative retrosynthetic approach considers the formation of the pyridine ring itself as a key step. This de novo strategy would involve condensing acyclic fragments that already contain some or all of the required functional groups or halogens. illinois.edu
De Novo Synthesis Approaches to the Pyridine Ring System Incorporating Halogens
De novo synthesis offers the advantage of building a highly functionalized pyridine core in a single, often multicomponent, reaction sequence. illinois.eduresearchgate.net Classical methods like the Hantzsch or Bohlmann-Rahtz pyridine syntheses allow for the construction of the heterocyclic ring from simpler acyclic precursors. advancechemjournal.comresearchgate.net
For a molecule like this compound, this approach would require precursors that already contain the necessary halogen atoms. For instance, a reaction could be designed involving a halogenated 1,3-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source. However, the incorporation of multiple, different halogens and a chloromethyl group into the acyclic precursors can be challenging and may lead to issues with chemoselectivity and yield.
More modern de novo approaches utilize transition-metal-catalyzed reactions, such as hetero-Diels-Alder reactions between dienes and nitriles, or cycloadditions of alkynes and nitriles to construct the pyridine skeleton. illinois.eduacs.org Rhodium(III)-catalyzed C–H functionalization has been used to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes, demonstrating a modern route to fluorinated pyridines. nih.gov These methods offer pathways to highly substituted pyridines, though finding specific examples that assemble the precise substitution pattern of the target molecule is difficult.
| De Novo Synthesis Strategy | Description | Potential Precursors | Reference |
| Hantzsch Dihydropyridine Synthesis | Condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, followed by oxidation. | Halogenated β-ketoesters, ammonia | researchgate.net |
| Bohlmann-Rahtz Pyridine Synthesis | Reaction of an enamine with an α,β-unsaturated ketone. | Halogenated enamines and ketones | researchgate.net |
| Rh(III)-Catalyzed C-H Functionalization | Coupling of α-fluoro-α,β-unsaturated oximes and alkynes. | Substituted oximes and alkynes | nih.gov |
Functionalization and Derivatization of Pre-Existing Pyridine Cores
The more common and often more practical approach to synthesizing polysubstituted pyridines is the sequential functionalization of a simpler, pre-existing pyridine ring. nih.gov This modular strategy allows for controlled, stepwise installation of substituents.
Achieving specific halogenation patterns on a pyridine ring requires careful selection of reagents and conditions, as the pyridine nucleus is electron-deficient. The regioselectivity is influenced by the electronic properties of existing substituents.
Bromination: Electrophilic bromination of pyridine is difficult but can be achieved under harsh conditions. For activated systems, reagents like N-Bromosuccinimide (NBS) can be effective. A plausible route to the target compound could involve the bromination of a 2-fluoro-3-chloromethylpyridine precursor. The fluorine at C-2 is an ortho-, para-director, but the pyridine nitrogen is deactivating. The outcome would depend on the precise reaction conditions. Alternatively, Sandmeyer-type reactions on aminopyridines offer a reliable method for introducing bromine at specific positions. For instance, 5-chloro-3-fluoropyridin-2-amine can be converted to 2-bromo-5-chloro-3-fluoropyridine (B79493) via diazotization followed by treatment with a bromide source. chemicalbook.com
Chlorination: Similar to bromination, direct chlorination can be challenging. Activating the pyridine ring, for example by forming the N-oxide, can facilitate electrophilic halogenation, often directing the incoming halogen to the 2- or 4-positions. nih.govresearchgate.net Using LiCl as a chlorine source in the presence of Selectfluor offers a method for the regioselective chlorination of 2-aminopyridines. rsc.org
Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org A directing metalation group (DMG) on the ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with an electrophile.
In the context of this compound synthesis, the fluorine atom at the C-2 position can act as a moderate DMG. organic-chemistry.org A synthetic sequence could involve:
Starting with 5-bromo-2-fluoropyridine (B45044).
Treatment with a strong base like lithium diisopropylamide (LDA) or n-butyllithium at low temperatures to deprotonate the C-3 position, directed by the C-2 fluorine. uwindsor.caharvard.edu
Trapping the resulting lithiated intermediate with a suitable chloromethylating electrophile.
Care must be taken in selecting the electrophile for the chloromethyl group introduction. Traditional reagents like chloromethyl methyl ether are highly carcinogenic. Safer alternatives would be necessary. An alternative is to trap the lithiated intermediate with formaldehyde (B43269) to yield a hydroxymethyl group, which can then be converted to the chloromethyl group using a chlorinating agent like thionyl chloride or phosphorus oxychloride. google.comgoogle.com
| Step | Reagents and Conditions | Purpose | Reference |
| Directed ortho-Metalation | 5-bromo-2-fluoropyridine, LDA or n-BuLi, THF, -78 °C | Regioselective deprotonation at C-3 | uwindsor.caharvard.edu |
| Electrophilic Trapping (Hydroxymethylation) | Formaldehyde (HCHO) | Introduction of a hydroxymethyl precursor | mdpi.com |
| Chlorination | Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃) | Conversion of hydroxymethyl to chloromethyl | google.comgoogle.com |
Introducing fluorine into a pyridine ring can be accomplished through several methods, depending on the precursor.
Nucleophilic Aromatic Substitution (SNAr): This is one of the most common methods for introducing fluorine into heteroaromatic systems. It requires an electron-deficient ring and a good leaving group (typically chlorine or bromine) at the position to be fluorinated. A potential synthesis for the target molecule could start with a 2,5-dibromo-3-chloromethylpyridine or 2-chloro-5-bromo-3-chloromethylpyridine intermediate. Reaction with a fluoride (B91410) source, such as potassium fluoride (KF) with a phase-transfer catalyst, would displace the halogen at the activated C-2 position.
Electrophilic Fluorination: Reagents like Selectfluor® can be used for the direct fluorination of electron-rich heterocycles. nih.gov For electron-deficient pyridines, this is less common but can be achieved on activated substrates or intermediates.
Sandmeyer-type Reactions: An aminopyridine can be converted to a fluoropyridine via diazotization followed by a fluorinating agent (Balz-Schiemann reaction). This offers excellent regiocontrol.
The incorporation of fluorine can dramatically alter the physicochemical properties of a molecule, often enhancing metabolic stability and bioavailability, making these fluorination techniques crucial in medicinal chemistry. researchgate.net
Stereocontrolled and Chemoselective Synthesis Protocols
For this compound, stereocontrol is not a factor as the molecule is achiral. However, chemoselectivity is of paramount importance due to the presence of three different halogen atoms. acs.org
The differential reactivity of C-F, C-Cl, and C-Br bonds is key to subsequent functionalization. In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the order of reactivity for oxidative addition to a palladium(0) catalyst is generally C-Br > C-Cl >> C-F. nih.govnih.gov This predictable reactivity allows for the selective modification of the 5-bromo position while leaving the 2-fluoro and 3-chloromethyl groups intact.
For example, a Suzuki coupling on this compound would be expected to occur exclusively at the C-Br bond. nih.govnih.gov This chemoselectivity enables the use of this compound as a versatile building block, where the bromine acts as a handle for introducing molecular diversity, while the other substituents remain for further modification or to fulfill their role in the final target molecule.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal catalysis provides a powerful toolkit for the selective functionalization of halogenated pyridines. For a substrate such as this compound, the differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl vs. C-F) allows for regioselective transformations under the appropriate catalytic conditions.
Palladium-Catalyzed C-N Coupling (Amination)
The Buchwald-Hartwig amination is a cornerstone reaction for forming carbon-nitrogen bonds, coupling amines with aryl halides. wikipedia.org This palladium-catalyzed process is highly effective for the selective amination of polyhalogenated heteroaromatics. In the context of a molecule like this compound, the C-Br bond at the 5-position is the most probable site for this transformation due to its higher reactivity in the oxidative addition step compared to C-Cl and C-F bonds.
The reaction mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.org
Research on the related compound, 5-bromo-2-chloro-3-fluoropyridine (B1227324), has demonstrated that catalytic amination conditions using a palladium catalyst like Pd2dba3 with a specialized phosphine (B1218219) ligand such as Xantphos, selectively substitutes the bromide. researchgate.net This high chemoselectivity underscores the utility of the Buchwald-Hartwig reaction for precisely modifying such scaffolds. The choice of ligand is critical, with bidentate phosphine ligands like BINAP and DPPF, as well as sterically hindered monophosphine ligands like XPhos and RuPhos, proving effective in various systems. wikipedia.orgnih.gov
| Component | Examples | Purpose |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst |
| Ligand | Xantphos, XPhos, RuPhos, BrettPhos | Stabilizes Pd, facilitates catalytic cycle |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄, LiHMDS | Deprotonates the amine nucleophile |
| Amine | Primary anilines, secondary amines (e.g., morpholine) | Nucleophile for C-N bond formation |
| Solvent | Toluene, Dioxane, THF | Reaction Medium |
This interactive table summarizes typical components used in Palladium-Catalyzed C-N Coupling reactions.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile and widely used method for constructing carbon-carbon bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex. For substrates containing multiple halogen atoms, this reaction offers excellent chemoselectivity.
In this compound, the C(sp²)-Br bond is significantly more reactive towards the palladium catalyst than the C(sp³)-Cl bond of the chloromethyl group or the C(sp²)-F bond. This reactivity difference allows for the selective formation of a C-C bond at the 5-position of the pyridine ring. Studies on dihalogenated compounds containing both C(sp²)-Br and C(sp³)-Cl bonds have shown that highly selective cross-coupling at the C(sp²)-Br site can be achieved using catalysts like Pd(OAc)₂ with ligands such as PCy₃·HBF₄. nih.gov This protocol can be extended to the target molecule, enabling the introduction of various aryl or vinyl substituents.
The general catalytic cycle is analogous to other palladium-catalyzed cross-couplings, involving oxidative addition of the C-Br bond to Pd(0), transmetalation with the organoboron species (activated by a base), and reductive elimination to furnish the C-C coupled product.
| Component | Examples | Purpose |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Catalyst |
| Ligand | PPh₃, PCy₃·HBF₄ | Modulates catalyst activity and stability |
| Base | K₂CO₃, Na₂CO₃, CsF | Activates the organoboron reagent |
| Organoboron Reagent | Arylboronic acids, vinylboronic acids | Source of the new carbon substituent |
| Solvent | Toluene/Water, Dioxane, DMF | Reaction Medium |
This interactive table outlines the key reagents for Suzuki-Miyaura Cross-Coupling reactions.
Chan-Evans-Lam Coupling
The Chan-Evans-Lam (CEL) coupling provides an alternative to palladium-catalyzed methods, utilizing more economical copper catalysts to form C-O, C-N, and C-S bonds. wikipedia.org The reaction typically couples arylboronic acids with amines, phenols, or thiols. It is conducted under mild conditions and can often be performed open to the air. wikipedia.org
The mechanism is believed to involve the formation of a copper(II) complex which undergoes transmetalation with the boronic acid. The resulting intermediate can then be oxidized to a transient Cu(III) species, which undergoes reductive elimination to form the desired product and a Cu(I) species that is re-oxidized to complete the catalytic cycle. wikipedia.org While the classic CEL coupling involves heteroatom nucleophiles (N-H, O-H), its principles are relevant in the broader context of copper-catalyzed cross-couplings. The use of copper catalysts has been explored for the arylation of various N-H containing heterocycles. nih.govnih.gov For a pre-halogenated substrate like this compound, direct copper-catalyzed coupling at the C-Br bond is less common than palladium catalysis but remains a potential pathway for functionalization, particularly in specialized applications.
Metal-Free Functionalization Strategies
Metal-free strategies offer advantages in terms of cost, toxicity, and simplified purification. For electron-deficient heterocycles like fluoropyridines, nucleophilic aromatic substitution (SNAr) is a primary metal-free pathway for functionalization.
The pyridine ring is inherently electron-deficient, and this effect is enhanced by the presence of electronegative substituents. The fluorine atom at the 2-position of the pyridine ring is particularly activated towards nucleophilic displacement due to the strong electron-withdrawing effect of both the fluorine itself and, more importantly, the adjacent ring nitrogen. youtube.com The reactivity of 2-fluoropyridines in SNAr reactions is substantially higher than that of their 2-chloro analogues; for instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is about 320 times faster than that of 2-chloropyridine. nih.govacs.org
For this compound, this inherent reactivity profile means that a wide range of nucleophiles (such as amines, alkoxides, or thiolates) will preferentially attack the C-2 position, displacing the fluoride ion. This provides a regioselective method for introducing diverse functional groups without the need for a metal catalyst. Research on the related 5-bromo-2-chloro-3-fluoropyridine has shown that selective substitution of a fluoro group can be achieved under SNAr conditions. researchgate.net
Photoredox-Mediated Transformations for Pyridine Synthesis
Visible-light photoredox catalysis has emerged as a powerful tool for forging chemical bonds under mild conditions by accessing reactive radical intermediates. researchgate.net This methodology can be applied both to the construction of the pyridine ring itself and to the functionalization of a pre-existing pyridine scaffold.
One approach for the synthesis of substituted 3-fluoropyridines involves the photoredox-catalyzed coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers. acs.org The proposed mechanism involves the reduction of the iodoketone by an excited photocatalyst (e.g., fac-[Ir(ppy)₃]) to generate a difluorinated radical. acs.org This radical then adds to the silyl enol ether, and the resulting intermediate undergoes a one-pot condensation with an ammonia source, like ammonium (B1175870) acetate (B1210297), to construct the 3-fluoropyridine (B146971) ring. acs.orgorganic-chemistry.org
Alternatively, for functionalizing a molecule like this compound, photoredox catalysis can be used to generate a pyridyl radical. Selective single-electron reduction of the C-Br bond, which is more easily reduced than C-Cl or C-F bonds, would produce a pyridyl radical at the 5-position. This radical can then engage in various transformations, such as anti-Markovnikov addition to functionalized alkenes and alkynes, enabling C-C bond formation under exceptionally mild conditions. nih.gov
Sigmatropic Rearrangements in Fluoropyridine Construction
Sigmatropic rearrangements are concerted pericyclic reactions where a σ-bond migrates across a π-system. nih.gov The acs.orgacs.org-sigmatropic rearrangement, particularly the Claisen rearrangement, is a powerful and stereoselective method for C-C bond formation and can be ingeniously applied to the synthesis and modification of heterocyclic systems like pyridines. wikipedia.orgorganic-chemistry.org
The aliphatic Claisen rearrangement involves the thermal conversion of an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. organic-chemistry.org This classic transformation can be adapted for pyridine synthesis. For instance, a microwave-assisted double decarboxylative Claisen rearrangement of bis(allyl) 2-tosylmalonates yields substituted 1,6-heptadienes. These intermediates can be converted into pyridines via ozonolysis followed by reaction with ammonia, providing a de novo route to the pyridine core. rsc.org
Furthermore, the rearrangement of allyloxypyridines can serve as a key step in building substituted pyridine frameworks. acs.org While not a direct functionalization of this compound, these rearrangement strategies are fundamental in the construction of the core fluoropyridine scaffold, upon which further halogenation and functionalization steps could be performed to arrive at the target compound. The reliability and stereocontrol offered by these rearrangements make them a valuable tool in the strategic design of complex substituted pyridines. nih.gov
Cascade and Multicomponent Reactions for Scaffold Assembly
Cascade reactions, where a series of intramolecular transformations occur sequentially in a single synthetic operation, and multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. These strategies are paramount in the construction of complex heterocyclic systems like functionalized pyridines.
While a specific MCR for this compound is not readily found, the synthesis of various substituted pyridines through such methods provides a foundational understanding of how this scaffold could be conceptually assembled. For instance, the Hantzsch pyridine synthesis and its variations, a classic example of a multicomponent reaction, can yield highly functionalized dihydropyridines which are subsequently oxidized to pyridines.
A plausible, albeit not strictly cascade or multicomponent, approach to the target molecule would involve the synthesis of a pre-functionalized pyridine ring, followed by modifications. For example, the synthesis of a 5-bromo-2-fluoropyridine core is a critical first step. The subsequent introduction of the chloromethyl group at the C-3 position would then be required.
Table 1: Selected Multicomponent Reactions for Pyridine Synthesis
| Reaction Name | Reactants | General Product | Relevance to Target Scaffold |
| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | 1,4-Dihydropyridine | Can generate polysubstituted pyridines; requires subsequent oxidation and functional group manipulation. |
| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Alkynone | Substituted Pyridine | Allows for the synthesis of pyridines with a variety of substituents. |
| Guareschi-Thorpe Condensation | Cyanoacetamide, 1,3-Diketone, Ammonia | 2-Hydroxypyridine-3-carbonitrile | Provides a route to pyridones that can be further functionalized. |
Research Findings on the Synthesis of Key Congeners
The synthesis of congeners provides insight into potential routes for the target molecule. For instance, the synthesis of 2-bromo-5-chloro-3-fluoropyridine has been reported, demonstrating the feasibility of constructing a pyridine ring with multiple halogen substituents. This synthesis typically involves a multi-step process starting from a substituted aminopyridine.
Similarly, the synthesis of 3-chloromethyl-2-fluoropyridine is known, indicating that the chloromethyl group can be incorporated into a 2-fluoropyridine scaffold. The methods for introducing a chloromethyl group onto a pre-existing pyridine ring often involve radical chlorination of a methyl group or the chlorination of a hydroxymethyl group.
Recent advances in C-H functionalization offer a potential avenue for the direct introduction of functional groups onto the pyridine ring. However, the regioselectivity of such reactions on a highly substituted and electronically modified ring like 5-bromo-2-fluoropyridine would need careful consideration. The directing effects of the existing bromo and fluoro substituents would play a crucial role in determining the position of further functionalization.
In the absence of a direct one-pot synthesis, a hypothetical multi-step approach for this compound could involve:
Formation of a 3-methyl-5-bromo-2-aminopyridine intermediate: This could potentially be achieved through a multicomponent reaction designed to yield a pyridine with the desired substitution pattern at these positions.
Sandmeyer-type reaction: Conversion of the amino group to a fluoro group.
Chlorination of the methyl group: Introduction of the chloro substituent on the methyl group, for example, using N-chlorosuccinimide (NCS) under radical initiation conditions.
This conceptual pathway highlights how the principles of multicomponent and cascade reactions could be leveraged to efficiently assemble a key intermediate, which is then further elaborated to the final target compound. The development of a true one-pot reaction for this specific molecule remains a challenge for synthetic chemists, requiring careful design of starting materials and reaction conditions to control the regiochemistry of the multiple bond-forming events.
Reaction Mechanisms and Intrinsic Reactivity of 5 Bromo 3 Chloromethyl 2 Fluoropyridine
Nucleophilic Aromatic Substitution (SNAr) Pathways
The pyridine (B92270) ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic aromatic substitution (SNAr). The presence of three halogen substituents further influences the reactivity and regioselectivity of these reactions.
The pyridine ring in 5-Bromo-3-chloromethyl-2-fluoropyridine contains three distinct halogen atoms, each with a different propensity to act as a leaving group in SNAr reactions. The general order of reactivity for halogens in SNAr reactions on electron-deficient rings is typically F > Cl > Br > I. This is contrary to the trend observed in SN1 and SN2 reactions, where iodide is the best leaving group. The enhanced reactivity of fluorine in SNAr is attributed to its high electronegativity, which strongly polarizes the carbon-fluorine bond and stabilizes the intermediate Meisenheimer complex formed during the reaction.
In the case of this compound, nucleophilic attack is most likely to occur at the positions activated by the ring nitrogen and the electron-withdrawing halogen substituents. The 2- and 6-positions of the pyridine ring are the most activated towards nucleophilic attack. Therefore, the fluorine atom at the C2 position is expected to be the most susceptible to displacement by a nucleophile.
The bromine atom at the C5 position is less activated towards SNAr compared to the fluorine at C2. While palladium-catalyzed amination conditions can lead to the substitution of bromide on a similar molecule, 5-bromo-2-chloro-3-fluoropyridine (B1227324), SNAr conditions favor substitution of the more activating halogen. nih.gov
The chlorine atom is part of a chloromethyl group at the C3 position. This chlorine is not directly attached to the aromatic ring and will therefore not participate in an SNAr reaction. Instead, it is susceptible to nucleophilic substitution via an SN2 mechanism. khanacademy.orgyoutube.comlibretexts.orglibretexts.org The reactivity of this benzylic-like chloride will be competitive with the SNAr displacement of the fluorine and bromine atoms on the ring, and the outcome of a reaction with a nucleophile will depend on the reaction conditions and the nature of the nucleophile.
| Position | Halogen | Reaction Type | Predicted Reactivity | Reasoning |
|---|---|---|---|---|
| C2 | Fluorine | SNAr | High | Activated by ring nitrogen and high electronegativity of fluorine stabilizes the Meisenheimer complex. |
| C5 | Bromine | SNAr | Low | Less activated position compared to C2. |
| C3 (on methyl) | Chlorine | SN2 | Moderate to High | Benzylic-like position, susceptible to SN2 attack. Reactivity is condition-dependent and competitive with SNAr. |
The regioselectivity of SNAr reactions on the pyridine ring is governed by both electronic and steric factors. Electronically, the ring nitrogen atom withdraws electron density, particularly from the α (C2 and C6) and γ (C4) positions, making them more electrophilic and thus more susceptible to nucleophilic attack. In this compound, the C2 and C6 positions are the most electronically activated. The fluorine atom at C2 further enhances the electrophilicity of this position.
Steric hindrance can also play a significant role in determining the site of nucleophilic attack. The chloromethyl group at the C3 position and the bromine atom at the C5 position can sterically hinder the approach of a nucleophile to the adjacent positions. However, in this specific molecule, the C2 position, which is electronically most activated, is only flanked by the chloromethyl group. The C6 position is sterically less hindered. Therefore, a balance between electronic activation and steric hindrance will determine the final regiochemical outcome. For bulky nucleophiles, attack at the less hindered C6 position might be favored, although this position lacks a leaving group. Consequently, substitution is most likely to occur at the C2 position, displacing the fluorine atom. Studies on related 3-substituted 2,6-dichloropyridines have shown that bulky 3-substituents can direct nucleophilic attack to the 6-position. researchgate.net
Electrophilic Substitution and Functionalization of Pyridine Rings
Pyridine and its derivatives are generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. The nitrogen atom can also be protonated under acidic conditions, further deactivating the ring. When EAS does occur, it typically proceeds at the C3 and C5 positions, which are less deactivated than the C2, C4, and C6 positions.
For this compound, the pyridine ring is already heavily substituted and electron-deficient due to the presence of three electron-withdrawing halogen substituents and the ring nitrogen. These factors make electrophilic substitution on this ring extremely difficult. nih.govyoutube.com Any potential electrophilic attack would be expected to occur at the only available position, C4 or C6. However, the deactivating effects of the existing substituents make such reactions highly unlikely under standard electrophilic substitution conditions. Functionalization of the pyridine ring is more readily achieved through the organometallic pathways described below.
Organometallic Reagent Chemistry
Organometallic chemistry provides a powerful toolkit for the functionalization of pyridine rings, often overcoming the limitations of classical electrophilic and nucleophilic substitution reactions.
Directed ortho-lithiation is a potent strategy for the regioselective functionalization of aromatic rings. uwindsor.ca This process involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong lithium base. In this compound, the bromine atom at C5 can act as a directing group, potentially facilitating lithiation at the C4 or C6 position. However, halogen-lithium exchange is a common competing reaction when using organolithium reagents with aryl bromides. researchgate.net
A more likely scenario for this molecule would be a halogen-metal exchange at the bromine position, which is generally faster than deprotonation. Treatment with an organolithium reagent, such as n-butyllithium, would likely lead to the formation of the 5-lithio-3-chloromethyl-2-fluoropyridine intermediate.
Once the organolithium species is formed, it can undergo transmetalation with a metal salt, such as zinc chloride, to generate a more stable and less reactive organozinc reagent. This process, known as zincation, is advantageous as organozinc compounds exhibit greater functional group tolerance and are key intermediates in various cross-coupling reactions. znaturforsch.com The resulting 5-(chlorozincyl)-3-chloromethyl-2-fluoropyridine would be a valuable intermediate for further functionalization.
| Reagent | Reaction Type | Probable Intermediate | Subsequent Reactions |
|---|---|---|---|
| n-BuLi | Halogen-Lithium Exchange | 5-Lithio-3-chloromethyl-2-fluoropyridine | Reaction with electrophiles, Transmetalation |
| LDA | Directed Lithiation | 4-Lithio-5-bromo-3-chloromethyl-2-fluoropyridine or 6-Lithio-5-bromo-3-chloromethyl-2-fluoropyridine | Reaction with electrophiles, Transmetalation |
| ZnCl2 (after lithiation) | Transmetalation (Zincation) | 5-(Chlorozincyl)-3-chloromethyl-2-fluoropyridine | Negishi cross-coupling |
The organometallic intermediates derived from this compound, such as the lithiated or zincated species, are powerful nucleophiles that can react with a wide range of organometallic electrophiles. For instance, the organolithium intermediate can react with trialkyltin halides to form organostannanes, which are precursors for Stille cross-coupling reactions. researchgate.net
The organozinc intermediate is particularly useful for palladium-catalyzed Negishi cross-coupling reactions. znaturforsch.com This allows for the formation of new carbon-carbon bonds by reacting the organozinc reagent with various organic halides or triflates. This strategy provides a versatile method for introducing a wide array of substituents at the C5 position of the pyridine ring, demonstrating the synthetic utility of organometallic pathways in the functionalization of this complex heterocyclic compound.
Transformations of the Chloromethyl Moiety and Rearrangement Processes
The chloromethyl group in this compound is a key functional handle for a variety of chemical transformations, primarily through nucleophilic substitution reactions. The carbon atom of the chloromethyl group is electrophilic and susceptible to attack by a wide range of nucleophiles.
Nucleophilic Substitution Reactions:
The chlorine atom of the chloromethyl group can be readily displaced by various nucleophiles in SN2-type reactions. The reaction rate and mechanism would be influenced by the nature of the nucleophile, the solvent, and the reaction conditions. Common transformations include:
Hydrolysis: Reaction with water or hydroxide (B78521) ions would yield (5-bromo-2-fluoropyridin-3-yl)methanol.
Alkoxylation: Treatment with alkoxides (e.g., sodium methoxide) would produce the corresponding ether.
Amination: Reaction with amines would lead to the formation of various substituted aminomethylpyridines.
Cyanation: Displacement with cyanide ions would provide (5-bromo-2-fluoropyridin-3-yl)acetonitrile, a versatile intermediate for further functionalization.
The general reactivity of the chloromethyl group in nucleophilic substitutions is well-established. The reaction proceeds via a backside attack of the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of configuration if the carbon were chiral.
Rearrangement Processes:
While specific rearrangement processes for this compound are not widely documented, substituted pyridines can undergo various types of rearrangements under certain conditions. For instance, Smiles rearrangements could be envisioned if a suitable nucleophilic group were introduced at the 2-position that could then displace the chloromethyl group after an intramolecular cyclization. However, without specific experimental data, such potential rearrangements remain speculative.
The thermal or photochemical stability of the molecule would also be a factor in potential rearrangements. High temperatures or UV irradiation could potentially induce rearrangements involving the halogen substituents or the chloromethyl group, but such processes would likely be complex and lead to a mixture of products.
Extensive Search Reveals Limited Public Data on the Derivatization of this compound
The unique substitution pattern of this compound presents three distinct reactive sites: the bromine atom at the C5 position, the fluorine atom at the C2 position, and the chloromethyl group at the C3 position. This trifunctional nature theoretically allows for a range of selective chemical transformations, making it a potentially valuable building block in medicinal chemistry and materials science.
However, targeted searches for specific reaction data—including selective aminations, Suzuki or Buchwald-Hartwig cross-coupling reactions, and nucleophilic displacements of the chloromethyl group—did not yield experimental results or established protocols for this particular molecule. Research is available for structurally related isomers and analogues, such as 5-bromo-2-chloro-3-fluoropyridine and various other halogenated pyridines. Nevertheless, the electronic and steric environment of this compound is distinct, and data from related compounds cannot be accurately extrapolated to predict its specific reactivity and chemoselectivity.
Consequently, without dedicated research focusing solely on this compound, it is not possible to provide a scientifically accurate and thorough article detailing the specific reaction strategies, conditions, and outcomes as requested in the specified outline. The development of such derivatization strategies remains an open area for future chemical research.
Derivatization and Advanced Functionalization Strategies Utilizing 5 Bromo 3 Chloromethyl 2 Fluoropyridine As a Chemical Synthon
Transformations of the Chloromethyl Group to Other Functionalities
Oxidation and Reduction Pathways of the Chloromethyl Group
The chloromethyl group at the C3 position of 5-Bromo-3-chloromethyl-2-fluoropyridine serves as a key handle for a variety of chemical transformations, including oxidation and reduction, to introduce new functionalities.
Oxidation Pathways: The oxidation of the chloromethyl group to an aldehyde (formyl group) is a valuable transformation, as aldehydes are precursors to a vast range of other functional groups and can participate in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. Several established methods for the oxidation of benzylic halides are applicable in this context.
Kornblum Oxidation : This method involves the reaction of the chloromethyl group with dimethyl sulfoxide (B87167) (DMSO) in the presence of a base, such as triethylamine, to yield the corresponding aldehyde. wikipedia.orgsynarchive.comyale.eduresearchgate.netbch.ro The reaction proceeds through the formation of an alkoxysulfonium salt, which then undergoes base-mediated elimination. wikipedia.orgyale.edu
Sommelet Reaction : The Sommelet reaction provides another route to the formyl derivative by treating the chloromethyl compound with hexamine, followed by hydrolysis. organicreactions.orgwikipedia.org This reaction converts the initial benzyl (B1604629) halide into a quaternary ammonium (B1175870) salt, which is then hydrolyzed to the aldehyde. wikipedia.org
Pyridine (B92270) N-oxide Mediated Oxidation : Benzylic halides can be effectively oxidized to aldehydes using pyridine N-oxide in the presence of silver oxide. nih.gov This method offers a convenient alternative under mild conditions. nih.gov
These oxidation reactions are summarized in the table below.
| Reaction Name | Reagents | Product Functional Group |
| Kornblum Oxidation | DMSO, Base (e.g., Triethylamine) | Formyl |
| Sommelet Reaction | 1. Hexamine, 2. Water | Formyl |
| Pyridine N-oxide Oxidation | Pyridine N-oxide, Silver Oxide | Formyl |
Reduction Pathways: While less commonly explored for this specific synthon, the reduction of the chloromethyl group to a methyl group can be achieved through several standard methods. Catalytic hydrogenation, using a palladium catalyst (e.g., Pd/C) and a hydrogen source, is a common approach for the reduction of benzylic halides. However, care must be taken to control the reaction conditions to avoid competitive hydrodebromination at the C5 position. Alternative methods could involve the use of hydride reagents, though this might also lead to side reactions given the polyhalogenated nature of the pyridine ring.
Formation of Formyl, Carboxyl, and Hydroxymethyl Derivatives
The chloromethyl group is a versatile precursor for the introduction of formyl, carboxyl, and hydroxymethyl functionalities at the C3 position of the pyridine ring, significantly expanding the synthetic utility of the parent compound.
Formyl Derivatives (Aldehydes): As detailed in the previous section, the direct oxidation of the chloromethyl group via methods such as the Kornblum oxidation or the Sommelet reaction provides a direct entry to 5-bromo-2-fluoro-3-pyridinecarboxaldehyde. wikipedia.orgsynarchive.comyale.eduresearchgate.netbch.roorganicreactions.orgwikipedia.org
Hydroxymethyl Derivatives (Alcohols): The synthesis of (5-bromo-2-fluoro-pyridin-3-yl)methanol can be readily achieved through the nucleophilic substitution of the chloride with a hydroxide (B78521) source. This is typically accomplished by hydrolysis of the chloromethyl compound, for instance, using aqueous base or by forming an acetate (B1210297) intermediate followed by hydrolysis.
Carboxyl Derivatives (Carboxylic Acids): The corresponding carboxylic acid, 5-bromo-2-fluoro-3-pyridinecarboxylic acid, can be prepared through the oxidation of the hydroxymethyl derivative. Standard oxidizing agents can be employed for this transformation. An alternative, more direct route from the chloromethyl compound could involve reaction with a cyanide salt to form the corresponding nitrile, followed by hydrolysis of the nitrile to the carboxylic acid.
The following table outlines the synthetic pathways from the chloromethyl group to these key derivatives.
| Target Derivative | Functional Group | Synthetic Pathway from Chloromethyl Group |
| 5-Bromo-2-fluoro-3-pyridinecarboxaldehyde | Formyl (-CHO) | Direct oxidation (e.g., Kornblum, Sommelet) |
| (5-Bromo-2-fluoro-pyridin-3-yl)methanol | Hydroxymethyl (-CH₂OH) | Hydrolysis/Nucleophilic substitution with a hydroxide source |
| 5-Bromo-2-fluoro-3-pyridinecarboxylic acid | Carboxyl (-COOH) | 1. Hydrolysis to hydroxymethyl, 2. Oxidation |
Strategic Manipulation of Multiple Halogens for Sequential Functionalization
A key feature of this compound is the presence of three distinct reactive sites, which can be manipulated sequentially to construct complex molecules with a high degree of control. The differential reactivity of the C5-bromo, C3-chloromethyl, and C2-fluoro positions allows for a programmed approach to derivatization.
The C5-bromo position is highly susceptible to palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, alkynyl, and alkyl groups. Commonly employed reactions include:
Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to form C-C bonds. nih.govmdpi.comresearchgate.netyoutube.comnih.gov
Sonogashira Coupling : Reaction with terminal alkynes to introduce alkynyl moieties. researchgate.netsoton.ac.ukorganic-chemistry.orgwikipedia.orgnih.gov
Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds. wikipedia.orglibretexts.orgnih.govrsc.org
The chloromethyl group at the C3 position is an excellent electrophilic site for nucleophilic substitution reactions (Sₙ2). byjus.comorganic-chemistry.orgkhanacademy.orglibretexts.org This allows for the introduction of a diverse range of nucleophiles, including amines, alcohols, thiols, and carbanions, leading to the formation of aminomethyl, alkoxymethyl, thiomethyl, and extended carbon chains, respectively.
The C2-fluoro substituent is generally the most resistant to substitution. Nucleophilic aromatic substitution (SₙAr) at this position typically requires harsh reaction conditions. However, in some polyhalogenated pyridines, selective substitution at a chloro position is observed over a fluoro position under certain conditions. For instance, in the related 5-bromo-2-chloro-3-fluoropyridine (B1227324), chemoselective amination occurs exclusively at the C5-bromo position under palladium catalysis, while substitution at the C2-chloro position is favored under neat conditions without a catalyst. researchgate.net This suggests that the C2-fluoro group in this compound would likely be the last position to be functionalized in a sequential strategy.
A potential sequential functionalization strategy could therefore be:
Palladium-catalyzed cross-coupling at the C5-bromo position.
Nucleophilic substitution at the C3-chloromethyl group.
Nucleophilic aromatic substitution at the C2-fluoro position under more forcing conditions.
This strategic approach is summarized in the following table:
| Position | Functional Group | Primary Reaction Type | Introduced Moiety |
| C5 | Bromo | Palladium-Catalyzed Cross-Coupling | Aryl, Alkynyl, Amino, etc. |
| C3 | Chloromethyl | Nucleophilic Substitution | Amines, Alcohols, Thiols, etc. |
| C2 | Fluoro | Nucleophilic Aromatic Substitution | Amines, Alcohols, etc. (under harsher conditions) |
Scaffold Diversity and Analogue Generation through Derivatization
The ability to selectively and sequentially functionalize the three distinct reactive sites of this compound makes it an exceptionally valuable scaffold for generating diverse libraries of analogues for drug discovery and materials science. dundee.ac.uk The concept of "scaffold hopping," where the core structure of a molecule is altered to create novel compounds with similar biological activity but potentially improved properties, is well-supported by the derivatization potential of this synthon. niper.gov.inpsu.edubohrium.comnih.gov
By systematically varying the substituents at each position, a vast chemical space can be explored from a single starting material.
Diversity at C5 : Utilizing a broad range of boronic acids in Suzuki couplings or various alkynes in Sonogashira reactions can introduce a wide array of aromatic, heteroaromatic, and linear groups, modulating properties such as lipophilicity, polarity, and steric bulk. nih.govmdpi.comresearchgate.netyoutube.comnih.govresearchgate.netsoton.ac.ukorganic-chemistry.orgwikipedia.orgnih.gov Buchwald-Hartwig amination can install diverse amine functionalities, which can act as hydrogen bond donors or acceptors. wikipedia.orglibretexts.orgnih.govrsc.org
Diversity at C3 : The chloromethyl group allows for the introduction of linkers of varying lengths and compositions through nucleophilic substitution. byjus.comorganic-chemistry.orgkhanacademy.orglibretexts.org This is crucial for positioning functional groups in specific orientations for interaction with biological targets. Furthermore, conversion to the formyl, carboxyl, or hydroxymethyl groups opens up a plethora of subsequent reactions, such as reductive amination, amide bond formation, and esterification, further expanding the accessible molecular diversity.
Diversity at C2 : Although functionalization at the C2-fluoro position is more challenging, its eventual substitution can provide analogues with significantly altered electronic properties and hydrogen bonding capabilities, which can be critical for optimizing biological activity or material properties.
The combination of these derivatization strategies allows for a combinatorial-like approach to analogue synthesis, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of physicochemical properties. This makes this compound a powerful platform for the generation of novel chemical entities.
Spectroscopic and Computational Characterization in Academic Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. For 5-Bromo-3-chloromethyl-2-fluoropyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the molecule's framework.
Comprehensive ¹H, ¹³C, and ¹⁹F NMR Analysis for Structural Elucidation
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine (B92270) ring. Additionally, a singlet would be observed for the two protons of the chloromethyl (-CH₂Cl) group. The chemical shifts would be influenced by the electronegativity of the adjacent fluorine, bromine, and chlorine atoms.
¹³C NMR: The carbon NMR spectrum would display six unique signals, corresponding to the five carbons of the pyridine ring and the one carbon of the chloromethyl group. The positions of these signals would provide insight into the electronic environment of each carbon atom.
¹⁹F NMR: The fluorine NMR spectrum would exhibit a single signal, characteristic of the single fluorine atom on the pyridine ring. Coupling with adjacent protons would likely be observed, providing further structural confirmation.
Expected NMR Data (Hypothetical)
| Nucleus | Chemical Shift (ppm) Range | Multiplicity |
|---|---|---|
| ¹H (Aromatic) | 7.5 - 8.5 | Doublet |
| ¹H (Aromatic) | 7.8 - 8.8 | Doublet |
| ¹H (-CH₂Cl) | 4.5 - 5.0 | Singlet |
| ¹³C (C-F) | 155 - 165 | Doublet (¹JCF) |
| ¹³C (C-Br) | 110 - 120 | Singlet |
| ¹³C (C-CH₂Cl) | 130 - 140 | Singlet |
| ¹³C (Aromatic CH) | 125 - 145 | Singlet |
| ¹³C (Aromatic CH) | 140 - 150 | Singlet |
| ¹³C (-CH₂Cl) | 40 - 50 | Singlet |
Application of 2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
To unambiguously assign the signals from 1D NMR and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, confirming the relative positions of the two protons on the pyridine ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments would correlate the proton signals with the carbon signals they are directly attached to. This would definitively link the aromatic proton signals to their corresponding carbon atoms and the chloromethyl protons to their carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of atoms. For a molecule like this compound, NOESY could help to confirm the substitution pattern by showing through-space interactions between the chloromethyl protons and the proton at the C4 position.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion. This precise mass measurement allows for the unambiguous determination of the molecular formula, C₆H₄BrClFN. The isotopic pattern observed for the molecular ion would be characteristic of a compound containing one bromine atom and one chlorine atom.
Expected HRMS Data (Hypothetical)
| Ion | Calculated m/z |
|---|---|
| [M]⁺ (for ⁷⁹Br, ³⁵Cl) | 224.9227 |
| [M+2]⁺ (for ⁸¹Br, ³⁵Cl) | 226.9206 |
| [M+2]⁺ (for ⁷⁹Br, ³⁷Cl) | 226.9197 |
Fragmentation Pattern Analysis for Structural Insights
Electron ionization mass spectrometry (EI-MS) would likely lead to the fragmentation of the molecular ion. The analysis of these fragments provides valuable structural information. Common fragmentation pathways for this molecule would be expected to include the loss of a chlorine atom from the chloromethyl group, the loss of the entire chloromethyl group, and the loss of a bromine atom from the pyridine ring.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups and the elucidation of molecular structure. For this compound, these non-destructive methods provide a molecular fingerprint based on the vibrational modes of its constituent atoms.
In the IR spectrum, the presence of the pyridine ring is expected to give rise to a series of characteristic stretching and bending vibrations. The C-H stretching vibrations of the pyridine ring typically appear in the 3000-3100 cm⁻¹ region. The C=C and C=N stretching vibrations within the aromatic ring are anticipated to produce a set of bands in the 1400-1600 cm⁻¹ range. The substitution pattern on the pyridine ring influences the exact position and intensity of these bands.
The presence of halogen substituents and a chloromethyl group introduces additional vibrational modes. The C-F stretching vibration is typically observed in the 1200-1350 cm⁻¹ region. The C-Br stretching mode is expected at lower wavenumbers, generally between 500 and 650 cm⁻¹. The chloromethyl group (-CH₂Cl) will exhibit characteristic C-H stretching vibrations around 2850 and 2960 cm⁻¹ (symmetric and asymmetric, respectively), a scissoring vibration near 1450 cm⁻¹, and a C-Cl stretching vibration in the 650-800 cm⁻¹ range.
Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. Therefore, the symmetric vibrations of the pyridine ring and the C-Br bond may be more prominent in the Raman spectrum.
A hypothetical assignment of the major vibrational frequencies for this compound is presented in the table below, based on typical ranges for similar halogenated pyridines.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| C-H Stretching (Pyridine Ring) | 3000 - 3100 | IR, Raman |
| C-H Stretching (Chloromethyl) | 2850 - 2960 | IR, Raman |
| C=C and C=N Stretching (Ring) | 1400 - 1600 | IR, Raman |
| CH₂ Scissoring (Chloromethyl) | ~1450 | IR |
| C-F Stretching | 1200 - 1350 | IR |
| C-Cl Stretching | 650 - 800 | IR, Raman |
| C-Br Stretching | 500 - 650 | Raman |
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry offers powerful tools to complement experimental studies by providing detailed insights into the molecular properties of this compound at the atomic level.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can predict various molecular properties.
These calculations can determine the optimized molecular geometry, including bond lengths and angles. The distribution of electron density can be visualized through molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO energy correlating with its electron-donating ability and the LUMO energy with its electron-accepting ability. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.
Furthermore, DFT can be used to calculate various reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function, which help in predicting the most likely sites for electrophilic and nucleophilic attack. For instance, the locations of the halogens and the chloromethyl group significantly influence the electrostatic potential map of the pyridine ring, thereby directing its reactivity in chemical reactions.
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound. ucl.ac.ukmdpi.commdpi.comnih.gov By simulating the motion of atoms over time, MD can provide insights into the conformational flexibility of the molecule, particularly the rotation around the C-C bond connecting the chloromethyl group to the pyridine ring. This analysis can identify the most stable conformers and the energy barriers between them.
In a condensed phase, MD simulations can also model intermolecular interactions. For example, in a solution or a crystalline state, these simulations can reveal how molecules of this compound interact with each other or with solvent molecules through forces like van der Waals interactions and dipole-dipole interactions. Understanding these interactions is important for predicting physical properties such as solubility and melting point.
A significant application of computational chemistry is the prediction of spectroscopic parameters that can be directly compared with experimental data. DFT calculations can be used to compute the vibrational frequencies of this compound. While there is often a systematic overestimation of the frequencies, scaling factors can be applied to achieve excellent agreement with experimental IR and Raman spectra. This computational approach is invaluable for assigning the observed spectral bands to specific vibrational modes, especially for complex molecules where experimental assignment can be challenging.
The table below shows a hypothetical comparison between calculated and experimental vibrational frequencies for some key functional groups, illustrating the typical level of agreement after scaling.
| Vibrational Mode | Calculated (Scaled) Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| C-F Stretch | 1285 | 1290 |
| C-Cl Stretch | 720 | 725 |
| C-Br Stretch | 580 | 588 |
Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy pathway from reactants to products. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate.
For example, nucleophilic substitution reactions at the chloromethyl group are of synthetic interest. DFT calculations can be used to model the reaction pathway of, for instance, the substitution of the chlorine atom by a nucleophile. The activation energy for the reaction can be calculated from the energy difference between the reactants and the transition state. This information is crucial for understanding the reaction kinetics and predicting the feasibility of a proposed synthetic route. Such studies can also elucidate the role of the bromo and fluoro substituents on the reactivity of the chloromethyl group.
Based on a thorough review of available scientific literature, there is no specific information documented for the chemical compound “this compound” corresponding to the detailed outline provided. The search results consistently refer to structurally related but distinct isomers or analogs, such as 5-bromo-2-chloro-3-fluoropyridine (B1227324), 3-bromo-2-chloro-5-fluoropyridine, and 5-bromo-3-(bromomethyl)-2-fluoropyridine.
Consequently, it is not possible to generate a scientifically accurate article that focuses solely on the specified compound “this compound” while adhering to the provided structure and content requirements. Generating content based on related compounds would be scientifically inaccurate and would not meet the explicit constraints of the request.
Therefore, the requested article cannot be provided at this time due to the lack of specific research data for "this compound" in the accessible literature.
Applications in Advanced Organic Synthesis and Materials Science Research
Contributions to Diversity-Oriented Synthesis (DOS)
Diversity-Oriented Synthesis aims to create structurally diverse and complex small molecules, often inspired by natural products, to explore new areas of chemical space and identify novel bioactive compounds. While direct and extensive research specifically detailing the use of 5-Bromo-3-chloromethyl-2-fluoropyridine in comprehensive DOS campaigns is not widely published, its inherent structural features make it a highly valuable scaffold for such strategies.
The distinct reactivity of the bromo, chloro, and fluoro substituents, along with the chloromethyl group, allows for a programmed and sequential introduction of various functionalities. This differential reactivity is a cornerstone of DOS, enabling the divergent synthesis of a library of compounds from a common starting material. For instance, the bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkynyl groups. The chloromethyl group, a reactive electrophile, can readily participate in nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and alcohols, thereby introducing another point of diversity.
The strategic placement of these functional handles on the pyridine (B92270) core allows for the systematic construction of libraries of compounds with varied three-dimensional shapes and pharmacophoric features. This approach is crucial for the exploration of new biological targets and the development of novel therapeutic agents.
Table 1: Potential Diversity-Oriented Reactions with this compound
| Reaction Type | Reactive Site | Potential Reagents | Resulting Functionality |
| Suzuki Coupling | 5-Bromo | Arylboronic acids | Aryl-substituted pyridine |
| Stille Coupling | 5-Bromo | Organostannanes | Alkyl-, alkenyl-, or aryl-substituted pyridine |
| Sonogashira Coupling | 5-Bromo | Terminal alkynes | Alkynyl-substituted pyridine |
| Nucleophilic Substitution | 3-Chloromethyl | Amines, Thiols, Alcohols | Introduction of diverse side chains |
Innovations in Sustainable and Green Chemistry Utilizing Halogenated Pyridines
The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Halogenated pyridines, including this compound, are increasingly being utilized within this framework, with a focus on developing more sustainable synthetic methodologies.
Innovations in this area often revolve around the use of more environmentally benign reaction conditions, catalysts, and solvent systems. For instance, the development of highly efficient catalysts for cross-coupling reactions allows for lower catalyst loadings and milder reaction conditions, which in turn reduces energy consumption and waste generation. The use of aqueous media or solvent-free reaction conditions for transformations involving halogenated pyridines is another significant advancement in green chemistry.
Furthermore, the high atom economy of many reactions involving this versatile building block contributes to its green credentials. Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The ability to functionalize the this compound scaffold in a stepwise and selective manner minimizes the formation of unwanted byproducts, leading to higher atom economy and less waste.
Table 2: Green Chemistry Metrics for a Hypothetical Suzuki Coupling Reaction
| Metric | Description | Favorable Outcome for Green Chemistry |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | High percentage |
| E-Factor | (Total weight of waste / Weight of product) | Low value |
| Process Mass Intensity (PMI) | (Total mass in a process / Mass of product) | Low value |
| Solvent Intensity | (Mass of solvent / Mass of product) | Low value |
While specific data for reactions involving this compound is not extensively available, the application of these metrics to similar transformations with halogenated pyridines demonstrates a clear trend towards more sustainable synthetic practices.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-3-chloromethyl-2-fluoropyridine?
- Methodological Answer : The compound can be synthesized via halogen exchange or cross-coupling reactions. For example, fluorination of bromo-chloropyridine precursors using agents like KF or CsF under controlled heating (160–200°C) may introduce the fluorine substituent . The chloromethyl group can be introduced via radical chlorination of methyl-substituted pyridines or through substitution reactions using chloromethylating agents (e.g., ClCH₂MgBr). Suzuki or Negishi couplings with boronic acids or organozinc reagents, as demonstrated for analogous fluoropyridines, are viable for functionalization .
Q. How should this compound be purified and characterized?
- Methodological Answer : Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Characterization requires GC-MS for purity assessment (>98% as per industrial standards) , complemented by H/C NMR to confirm substituent positions. Key NMR signals include downfield shifts for fluorine-adjacent protons (δ 8.1–8.5 ppm) and distinct splitting patterns due to coupling .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodological Answer : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 224.95). IR spectroscopy identifies C-F stretches (1050–1100 cm) and C-Br vibrations (550–650 cm). X-ray crystallography may resolve ambiguities in regiochemistry, though this requires high-purity crystals .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : The compound is classified as an eye and skin irritant (H315, H319). Use nitrile gloves, fume hoods, and closed systems to avoid inhalation. Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the chloromethyl group .
Advanced Research Questions
Q. How does the chloromethyl group influence regioselectivity in nucleophilic substitution reactions?
- Methodological Answer : The chloromethyl group acts as an electrophilic site, enabling SN₂ reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the adjacent bromo and fluoro substituents directs nucleophilic attack to the less hindered position. Computational modeling (DFT) can predict reactivity trends by analyzing charge distribution and frontier molecular orbitals . Experimental validation via competition reactions with model nucleophiles (e.g., NaN₃, NaSH) is recommended.
Q. How can researchers resolve conflicting melting point data reported across sources?
- Methodological Answer : Discrepancies in melting points (e.g., 70–72°C vs. 52–57°C for similar bromo-chloropyridines ) may arise from polymorphic forms or impurities. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can identify phase transitions. Repetitive recrystallization from different solvents (e.g., DCM vs. toluene) isolates pure polymorphs. Cross-reference with XRD data ensures structural consistency .
Q. What strategies minimize decomposition during long-term storage?
- Methodological Answer : Decomposition pathways include hydrolysis (chloromethyl → hydroxymethyl) and halogen loss. Stabilize the compound by:
- Storing under anhydrous conditions (molecular sieves, <5 ppm H₂O).
- Adding radical inhibitors (BHT, 0.1% w/w) to suppress radical-mediated degradation.
- Avoiding UV exposure (use amber glassware) to prevent photolytic C-Br bond cleavage .
Q. How can this compound serve as a substrate in cross-coupling reactions for medicinal chemistry?
- Methodological Answer : The bromine atom is reactive in Pd-catalyzed couplings (e.g., Suzuki-Miyaura with arylboronic acids). Optimize conditions using Pd(PPh₃)₄ (2 mol%), K₂CO₃ base, and DMF/H₂O (3:1) at 80°C for 12 hours. The fluoropyridine core enhances metabolic stability in drug candidates, while the chloromethyl group allows late-stage functionalization (e.g., azide-alkyne cycloadditions) .
Data Contradiction Analysis
Q. How to address inconsistencies in reported reactivity of halogenated pyridines?
- Methodological Answer : Conflicting reactivity data (e.g., bromine vs. chlorine lability) may stem from solvent polarity or catalyst choice. For example, polar aprotic solvents (DMF) accelerate SNAr reactions at the 2-fluorine position, while nonpolar solvents (toluene) favor radical pathways. Systematic kinetic studies under varying conditions (solvent, temperature, catalyst loading) clarify dominant mechanisms. Cross-reference with computational studies (e.g., Hammett σ values for substituent effects) provides theoretical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
